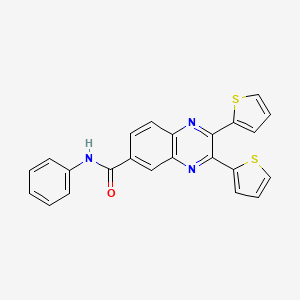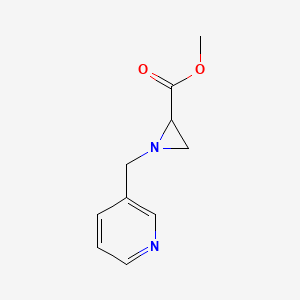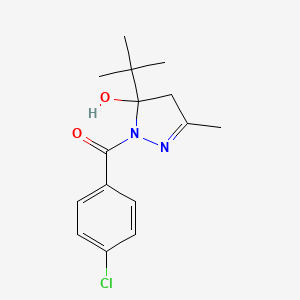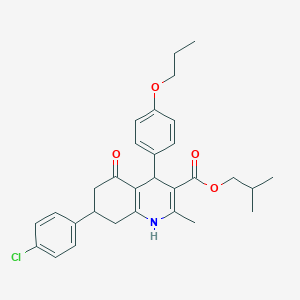
N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide, also known as PTQX, is a chemical compound that has been extensively studied for its potential use in scientific research. PTQX belongs to the quinoxaline family of compounds and has been identified as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.
作用機序
N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This inhibits the binding of glycine to the receptor, which is necessary for the activation of the receptor by glutamate. As a result, the activation of the NMDA receptor is blocked, leading to a decrease in calcium influx and neuronal excitation.
Biochemical and Physiological Effects
N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activation of the NMDA receptor, leading to a decrease in calcium influx and neuronal excitation. This has been implicated in the treatment of various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. In addition, N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
実験室実験の利点と制限
One of the advantages of using N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide in lab experiments is its potent and selective antagonism of the NMDA receptor. This allows for the specific study of the role of the NMDA receptor in various physiological and pathological processes. However, one of the limitations of using N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide is its complex synthesis method, which requires specialized equipment and expertise. In addition, the use of N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide in lab experiments requires careful consideration of its potential side effects and toxicity.
将来の方向性
There are several future directions for research on N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide. One area of research is the development of new therapies for various neurological disorders based on the antagonism of the NMDA receptor by N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide. Another area of research is the study of the biochemical and physiological effects of N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide on other receptors and pathways. Finally, the synthesis of N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide and its derivatives with improved potency and selectivity could lead to the development of new drugs with therapeutic potential.
合成法
The synthesis of N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide involves the reaction of 2,3-di-2-thienylquinoxaline-6-carboxylic acid with phenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain pure N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide. The synthesis of N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide is a complex process and requires specialized equipment and expertise.
科学的研究の応用
N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide has been extensively studied for its potential use in scientific research. It has been identified as a potent antagonist of the NMDA receptor, which is involved in various physiological and pathological processes such as learning and memory, pain perception, and neurodegeneration. N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide has been used to study the role of the NMDA receptor in these processes and to develop new therapies for various neurological disorders.
特性
IUPAC Name |
N-phenyl-2,3-dithiophen-2-ylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3OS2/c27-23(24-16-6-2-1-3-7-16)15-10-11-17-18(14-15)26-22(20-9-5-13-29-20)21(25-17)19-8-4-12-28-19/h1-14H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKWUAHPXUDUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CS4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[benzyl(hydroxy)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5176344.png)
![1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5176356.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5176358.png)


![diethyl 2-[(N,N-diethylglycyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5176381.png)

![1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate](/img/structure/B5176387.png)


![5-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5176427.png)
![1-acetyl-4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5176430.png)
![1-(4-biphenylyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5176433.png)
